molecular formula C9H5BrO2 B13526863 6-Bromo-1-benzofuran-2-carbaldehyde

6-Bromo-1-benzofuran-2-carbaldehyde

Cat. No.: B13526863
M. Wt: 225.04 g/mol
InChI Key: IFAVCZNLVZCBQZ-UHFFFAOYSA-N
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Description

6-Bromo-1-benzofuran-2-carbaldehyde is a chemical compound with the molecular formula C9H5BrO2 and a molecular weight of 225.04 g/mol . It is a derivative of benzofuran, a heterocyclic compound containing a fused benzene and furan ring. The presence of a bromine atom at the 6th position and an aldehyde group at the 2nd position of the benzofuran ring makes this compound unique and valuable in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-benzofuran-2-carbaldehyde typically involves the bromination of benzofuran followed by formylation. One common method involves the bromination of benzofuran using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The brominated product is then subjected to formylation using a formylating agent like Vilsmeier-Haack reagent (a mixture of DMF and POCl3) to introduce the aldehyde group at the 2nd position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-benzofuran-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

6-Bromo-1-benzofuran-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-1-benzofuran-2-carbaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The bromine atom and the aldehyde group play crucial roles in its interaction with molecular targets, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-1-benzofuran-2-carbaldehyde is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with other molecules. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to biological targets. This makes it a valuable compound in the development of pharmaceuticals and other biologically active molecules .

Properties

Molecular Formula

C9H5BrO2

Molecular Weight

225.04 g/mol

IUPAC Name

6-bromo-1-benzofuran-2-carbaldehyde

InChI

InChI=1S/C9H5BrO2/c10-7-2-1-6-3-8(5-11)12-9(6)4-7/h1-5H

InChI Key

IFAVCZNLVZCBQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)OC(=C2)C=O

Origin of Product

United States

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